Benzyl Dibenzylidene-alpha-D-mannopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzyl Dibenzylidene-alpha-D-mannopyranoside is a biochemical reagent used primarily in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is particularly significant in the study of carbohydrate chemistry, glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .

Mechanism of Action

Target of Action

The primary targets of Benzyl 2,3:4,6-di-O-benzylidene-a-D-mannopyranoside are cancer cells, particularly those associated with breast cancer . The compound has shown a remarkable capability to inhibit the growth of these cells .

Mode of Action

It is known to obstruct pivotal disease-related enzymes, including those linked to cancer . This obstruction inhibits the growth and proliferation of cancer cells .

Biochemical Pathways

The compound affects biochemical pathways related to cancer cell growth and proliferation . By inhibiting key enzymes, it disrupts the normal functioning of these pathways, leading to a decrease in cancer cell proliferation .

Result of Action

The primary result of the compound’s action is the inhibition of cancer cell growth, particularly in the case of breast cancer . This leads to a decrease in the size and number of cancerous cells, contributing to the overall effectiveness of cancer treatment .

Action Environment

The action, efficacy, and stability of Benzyl 2,3:4,6-di-O-benzylidene-a-D-mannopyranoside can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . These precautions help to maintain the compound’s stability and ensure its safe handling .

Biochemical Analysis

Biochemical Properties

It is known that the molecule contains a total of 64 bonds, including 18 multiple bonds and 5 rotatable bonds . This suggests that it may interact with various enzymes, proteins, and other biomolecules in complex ways.

Cellular Effects

A related compound, a boron-containing α-d-mannopyranoside, has been shown to have a high uptake and broad intracellular distribution in vitro . It also demonstrated longer tumor retention compared to other compounds and adequate tumor-to-normal tissue accumulation ratio .

Molecular Mechanism

It is known that the molecule contains a total of 64 bonds, including 18 multiple bonds, suggesting that it may interact with biomolecules in complex ways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl Dibenzylidene-alpha-D-mannopyranoside typically involves the reaction of benzyl alcohol with alpha-D-mannopyranoside under specific conditions. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the dibenzylidene derivative. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for research applications .

Chemical Reactions Analysis

Types of Reactions

Benzyl Dibenzylidene-alpha-D-mannopyranoside undergoes various chemical reactions, including:

Reduction: This reaction involves the addition of hydrogen atoms to the molecule, often resulting in the formation of alcohols.

Substitution: This reaction involves the replacement of one functional group with another, often resulting in the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and chromium trioxide. The reaction is typically carried out in an acidic medium.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction is typically carried out in an inert solvent such as tetrahydrofuran.

Substitution: Common reagents include halogenating agents such as thionyl chloride and nucleophiles such as amines.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as benzylidene derivatives, alcohols, and carbonyl compounds .

Scientific Research Applications

Benzyl Dibenzylidene-alpha-D-mannopyranoside has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in the synthesis of complex carbohydrates and glycan derivatives.

Biology: It is used in the study of protein-glycan interactions and the role of glycans in cellular processes.

Medicine: It is used in the development of glycan-based therapeutics and diagnostics.

Industry: It is used in the production of glycan-based materials and biotechnological applications

Comparison with Similar Compounds

Similar Compounds

Benzylidene-alpha-D-mannopyranoside: A similar compound with a single benzylidene group.

Dibenzylidene-alpha-D-glucopyranoside: A similar compound with a glucose backbone instead of mannose.

Benzylidene-beta-D-mannopyranoside: A similar compound with a beta configuration instead of alpha

Uniqueness

Benzyl Dibenzylidene-alpha-D-mannopyranoside is unique due to its specific structure, which allows it to interact with a wide range of glycan-binding proteins. This makes it a valuable tool in glycobiology research and its applications in various scientific fields .

Biological Activity

Benzyl dibenzylidene-alpha-D-mannopyranoside (BDM) is a compound of significant interest in the field of glycobiology due to its potential biological activities, including antitumor, immunological, and antimicrobial properties. This article reviews the existing literature on BDM, focusing on its biological activity, synthesis, and potential applications.

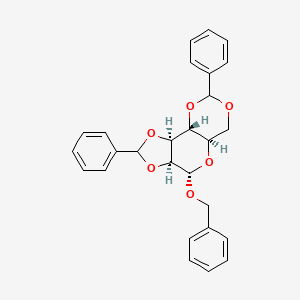

Chemical Structure and Synthesis

BDM is a derivative of mannopyranosides, characterized by the presence of benzylidene groups that enhance its biological properties. The synthesis of BDM involves several steps, including the protection of hydroxyl groups and the formation of glycosidic bonds. Typical methods include:

- Protection of Hydroxyl Groups : Using benzyl ethers to protect hydroxyl groups during synthesis.

- Glycosylation Reactions : Employing thioglycosides as donors in glycosylation reactions to achieve high stereoselectivity .

The structure can be represented as follows:

Antitumor Activity

Research indicates that BDM exhibits significant antitumor activity. A related compound, methyl 2,3,4,6-di-O-benzylidene alpha-D-mannopyranoside (MeDBMP), was shown to reduce tumor sizes in mouse models without exhibiting toxicity or mutagenic properties . This suggests that BDM may share similar mechanisms of action.

Case Study: Antitumor Effects

- Model : Mouse mammary carcinoma

- Results : Significant tumor size reduction observed with no toxicity at tested doses.

- Mechanism : Potentially acts as a cytotoxic agent liberating benzaldehyde .

Immunological Activity

BDM has been investigated for its immunomodulatory effects. It has been shown to influence various signaling pathways involved in immune responses. Notably, it may modulate the activity of immune cells such as macrophages and T-cells.

Key Findings

- Inhibition of Inflammatory Pathways : BDM may inhibit NF-κB signaling, which is crucial in inflammatory responses .

- Potential Use in Autoimmune Conditions : By modulating immune responses, BDM could be beneficial in treating autoimmune diseases.

Antimicrobial Properties

BDM has also demonstrated antimicrobial activity against various pathogens. Its structure allows it to interfere with bacterial adhesion and biofilm formation.

Antimicrobial Activity Summary

- Target Pathogens : Various strains of bacteria including Escherichia coli.

- Mechanism : Inhibits bacterial adherence by mimicking mannose residues that bacteria use for attachment .

Comparative Biological Activity Table

Properties

IUPAC Name |

(1R,2S,6S,7S,9R)-4,12-diphenyl-7-phenylmethoxy-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26O6/c1-4-10-18(11-5-1)16-28-27-24-23(32-26(33-24)20-14-8-3-9-15-20)22-21(30-27)17-29-25(31-22)19-12-6-2-7-13-19/h1-15,21-27H,16-17H2/t21-,22-,23+,24+,25?,26?,27+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEMVSYQPIKWCKT-RHYFYCIUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C3C(C(O2)OCC4=CC=CC=C4)OC(O3)C5=CC=CC=C5)OC(O1)C6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]3[C@@H]([C@H](O2)OCC4=CC=CC=C4)OC(O3)C5=CC=CC=C5)OC(O1)C6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.